

An In-depth Technical Guide to DAF-FM for Nitric Oxide Detection

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Compound of Interest

Compound Name: *Daf-FM*

Cat. No.: *B1588539*

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For researchers, scientists, and professionals in drug development, accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. Diaminofluorescein-FM (**DAF-FM**) and its diacetate form have emerged as indispensable fluorescent probes for this purpose. This technical guide provides a comprehensive overview of **DAF-FM**'s spectral properties, detailed experimental protocols, and the underlying chemical principles of its function.

Core Principles of DAF-FM Function

DAF-FM is an essentially non-fluorescent molecule that, upon reaction with nitric oxide, transforms into a highly fluorescent benzotriazole derivative.^{[1][2]} For intracellular applications, the cell-permeant **DAF-FM** diacetate is used.^{[1][3]} Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant **DAF-FM**.^[1] This de-esterified form then reacts with NO to produce a robust fluorescent signal.

The primary advantages of **DAF-FM** over its predecessor, DAF-2, include greater photostability, a lower detection limit for NO (approximately 3 nM), and spectral properties that are independent of pH above 5.5.

Spectroscopic and Physicochemical Properties

The utility of any fluorescent probe is defined by its spectral characteristics. **DAF-FM** exhibits a significant increase in fluorescence quantum yield upon binding to nitric oxide, making it an excellent tool for NO detection. A summary of its key quantitative properties is presented below.

| Property | Value (Free DAF-FM) | Value (DAF-FM-NO Adduct) | Reference |
|---------------------------------------|---------------------|---|-----------|
| Excitation Maximum (λ_{ex}) | ~495 nm | 495 nm | |
| Emission Maximum (λ_{em}) | Not applicable | 515 nm | |
| Quantum Yield (Φ) | ~0.005 | ~0.81 | |
| Extinction Coefficient (ϵ) | Not applicable | 84,000 M ⁻¹ cm ⁻¹ | |
| Molar Mass (DAF-FM Diacetate) | 496.4 g/mol | Not applicable | |

Experimental Protocols

Accurate and reproducible results with **DAF-FM** hinge on meticulous experimental execution. Below are detailed protocols for the preparation of **DAF-FM** solutions and its application in cell-based assays.

Preparation of DAF-FM Diacetate Stock Solution

- **Reconstitution:** To prepare a stock solution, dissolve **DAF-FM** diacetate in high-quality anhydrous DMSO. For example, a 5 mM stock solution can be made by dissolving 1 mg of **DAF-FM** diacetate in 0.4 mL of DMSO.
- **Storage:** Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

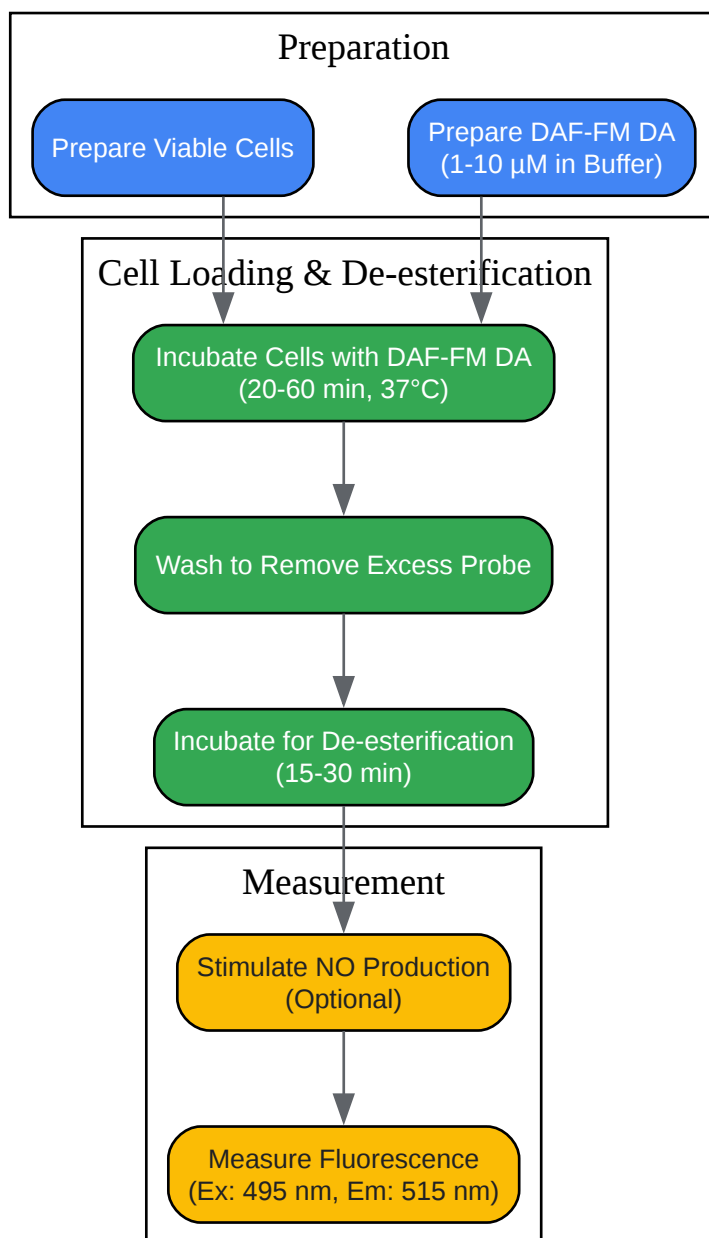
In Vitro Nitric Oxide Detection in Cell Suspensions or Adherent Cells

This protocol provides a general guideline for loading cells with **DAF-FM** diacetate to measure intracellular nitric oxide.

- **Cell Preparation:** Prepare a viable cell suspension or plate adherent cells on a suitable substrate (e.g., coverslips, microplates).
- **Loading Solution Preparation:** Dilute the **DAF-FM** diacetate stock solution into a suitable physiological buffer (e.g., PBS, HBSS) to a final working concentration of 1-10 μM . The optimal concentration should be determined empirically for each cell type and experimental condition.
- **Cell Loading:** Incubate the cells with the **DAF-FM** diacetate loading solution for 20-60 minutes at 37°C.
- **Washing:** After incubation, wash the cells with fresh buffer to remove excess probe.
- **De-esterification:** Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular **DAF-FM** diacetate by cellular esterases.
- **NO Stimulation (Optional):** If investigating stimulated NO production, treat the cells with the desired agonist or experimental condition at this stage.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 495 nm and emission detection at approximately 515 nm.

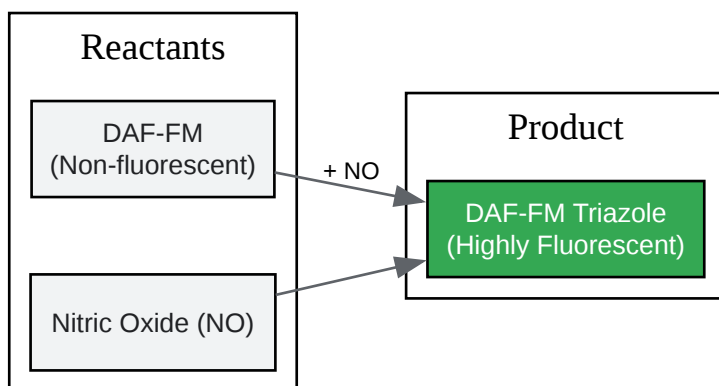
Visualizing the DAF-FM Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.



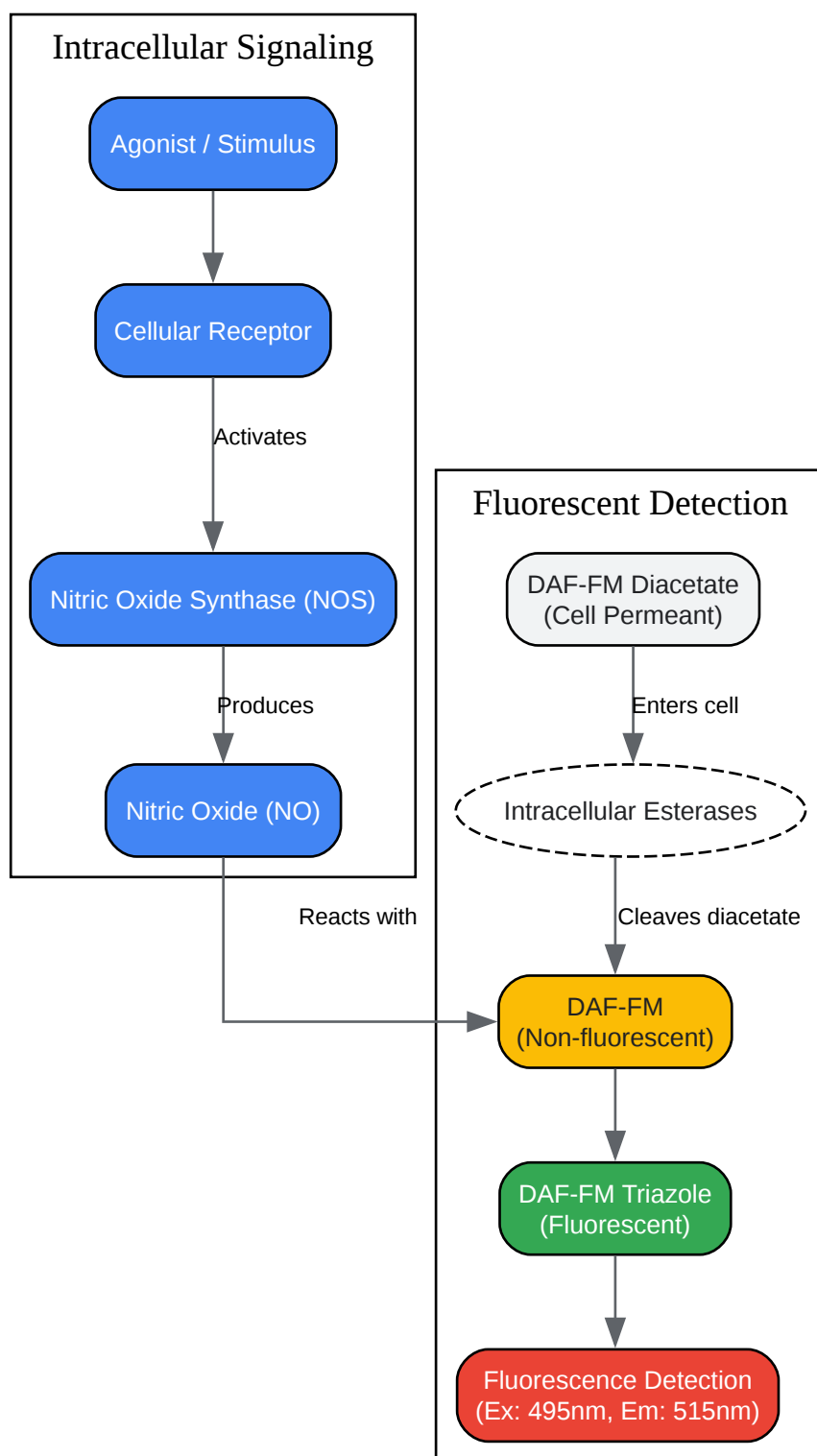
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DAF-FM experimental workflow for intracellular NO detection.



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Chemical reaction of **DAF-FM** with nitric oxide.



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Signaling pathway leading to NO production and **DAF-FM** detection.

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